molecular formula C8H7F2NO4S B1349648 Glycine, N-[(2,6-difluorophenyl)sulfonyl]- CAS No. 731003-82-0

Glycine, N-[(2,6-difluorophenyl)sulfonyl]-

Cat. No.: B1349648
CAS No.: 731003-82-0
M. Wt: 251.21 g/mol
InChI Key: MSHZFLDBUGYYJF-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Representation

The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic rules for naming complex organic molecules containing multiple functional groups. According to authoritative chemical databases, the systematic IUPAC name is designated as 2-[(2,6-difluorophenyl)sulfonylamino]acetic acid. This nomenclature precisely describes the molecular architecture by identifying the central acetic acid backbone with a sulfonylamino substituent at the 2-position, which is further connected to a phenyl ring bearing fluorine atoms at the 2 and 6 positions relative to the sulfonyl attachment point.

The structural representation reveals a molecule where the glycine framework serves as the foundational structure, with the amino nitrogen atom forming a sulfonamide linkage to the aromatic system. The InChI (International Chemical Identifier) string provides a standardized digital representation: InChI=1S/C8H7F2NO4S/c9-5-2-1-3-6(10)8(5)16(14,15)11-4-7(12)13/h1-3,11H,4H2,(H,12,13). This identifier captures the complete connectivity and stereochemical information, enabling unambiguous computer-based identification and database searching across different chemical information systems.

The compound's three-dimensional structure exhibits specific conformational preferences influenced by the electronic properties of the fluorine substituents and the sulfonamide functionality. The difluorophenyl ring adopts a planar conformation, while the sulfonyl group maintains tetrahedral geometry around the sulfur atom. The acetic acid portion can rotate around the carbon-nitrogen bond, providing conformational flexibility that affects the molecule's overall shape and potential interactions with other chemical species.

Properties

IUPAC Name

2-[(2,6-difluorophenyl)sulfonylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2NO4S/c9-5-2-1-3-6(10)8(5)16(14,15)11-4-7(12)13/h1-3,11H,4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSHZFLDBUGYYJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)S(=O)(=O)NCC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70368543
Record name Glycine, N-[(2,6-difluorophenyl)sulfonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70368543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

731003-82-0
Record name N-[(2,6-Difluorophenyl)sulfonyl]glycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=731003-82-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycine, N-[(2,6-difluorophenyl)sulfonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70368543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Glycine, N-[(2,6-difluorophenyl)sulfonyl]- typically involves the reaction of glycine with 2,6-difluorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as recrystallization or chromatography to achieve the desired product quality .

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the sulfonyl group.

    Oxidation and Reduction: It may participate in oxidation-reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different substituents on the phenyl ring.

Scientific Research Applications

Glycine, N-[(2,6-difluorophenyl)sulfonyl]- has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, although specific medical applications are still under research.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Glycine, N-[(2,6-difluorophenyl)sulfonyl]- involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The difluorophenyl ring may enhance the compound’s binding affinity and specificity for certain targets. Detailed studies on its molecular pathways are ongoing .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents
Glycine, N-[(2,6-difluorophenyl)sulfonyl]- (731003-82-0) C₈H₇F₂NO₄S 251.21 2,6-difluorophenyl, glycine
N-Ethyl-N-[(heptadecafluorooctyl)sulfonyl]glycine (2991-50-6) C₁₁H₁₀F₁₇NO₄S 615.25 Heptadecafluorooctyl (C₈F₁₇), ethyl group
N-Methyl-N-[(heptadecafluorooctyl)sulfonyl]glycine (2355-31-9) C₁₀H₈F₁₇NO₄S 587.20 Heptadecafluorooctyl (C₈F₁₇), methyl group
N-(2,6-Difluorophenyl)-3-nitrobenzenesulfonamide (1023805-47-1) C₁₂H₈F₂N₂O₄S 314.26 2,6-difluorophenyl, 3-nitrobenzenesulfonyl

Key Observations :

  • Fluorination Pattern : The target compound has a short aromatic fluorine substituent (2,6-difluorophenyl), while perfluorinated analogs (e.g., 2991-50-6, 2355-31-9) feature long alkyl chains fully substituted with fluorine (C₈F₁₇) . This results in significantly higher molecular weights and extreme hydrophobicity in perfluorinated compounds, making them persistent environmental pollutants .

Environmental and Regulatory Considerations

  • Perfluorinated Compounds : Exhibit extreme environmental persistence (PFAS family), with half-lives exceeding decades in water and soil. Their regulation under programs like PROs highlights global efforts to phase them out .

Research Findings and Data Gaps

  • Perfluorinated Analogs: Extensive studies link C₈F₁₇-containing compounds to hepatotoxicity, endocrine disruption, and immunotoxicity .
  • Target Compound: Limited published data exist on its environmental fate or bioactivity.

Biological Activity

Glycine, N-[(2,6-difluorophenyl)sulfonyl]- is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Glycine, N-[(2,6-difluorophenyl)sulfonyl]- is characterized by its structure, which includes a glycine backbone linked to a sulfonyl group and a difluorophenyl moiety. Its chemical formula is C8H7F2NO4SC_8H_7F_2NO_4S . The sulfonyl group enhances the compound's ability to interact with various biological targets, potentially modifying enzyme activities and receptor functions.

The biological activity of Glycine, N-[(2,6-difluorophenyl)sulfonyl]- is primarily attributed to its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The difluorophenyl ring may enhance the compound’s binding affinity and specificity for certain targets . Ongoing studies are investigating its effects on neurotransmitter systems, particularly in relation to glycine receptors and NMDA receptors.

Neurotransmission Modulation

Glycine acts as a coagonist at the NMDA receptor complex in the central nervous system. Research indicates that glycine levels can influence synaptic transmission and plasticity . Glycine transporter inhibitors have been shown to enhance synaptic glycine levels, thereby potentiating NMDA receptor function .

Anti-inflammatory Effects

Glycine has demonstrated anti-inflammatory properties through modulation of immune responses. It acts as an immunomodulator by influencing leukocyte function and cytokine production . This property is particularly relevant in conditions characterized by neuroinflammation.

In Vitro Studies

In vitro studies have shown that Glycine, N-[(2,6-difluorophenyl)sulfonyl]- can inhibit specific enzymes involved in neurotransmission and inflammatory pathways. For example, it has been observed to modulate the activity of γ-secretase, an enzyme implicated in Alzheimer's disease pathology .

Case Studies

  • Neuroprotection in Alzheimer's Disease : A study investigated the neuroprotective effects of glycine derivatives against amyloid-beta toxicity. The results indicated that these compounds could alleviate cognitive deficits in animal models of Alzheimer's disease by modulating glutamatergic and glycinergic pathways .
  • Cytoprotective Role : Research highlighted glycine's role as a cytoprotective agent, demonstrating its ability to reduce oxidative stress and apoptosis in neuronal cells .

Data Table: Summary of Biological Activities

Activity Mechanism Reference
NMDA receptor modulationCoagonist at glycine-B site
Anti-inflammatoryModulates cytokine release
NeuroprotectionReduces amyloid-beta toxicity
Enzyme inhibition (γ-secretase)Alters cleavage site preferences

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of Glycine, N-[(2,6-difluorophenyl)sulfonyl]-?

  • Methodological Answer :

  • Step 1 : React glycine with 2,6-difluorophenylsulfonyl chloride under basic conditions (e.g., aqueous NaOH or pyridine) to form the sulfonamide bond.
  • Step 2 : Optimize reaction temperature (e.g., 0–25°C) to minimize side reactions like hydrolysis of the sulfonyl chloride.
  • Step 3 : Purify via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent).
  • Validation : Confirm yield and purity via HPLC or LC-MS.
  • Reference : Analogous sulfonamide glycine derivatives (e.g., fluorinated alkyl sulfonyl glycines) are synthesized similarly .

Q. How can spectroscopic techniques validate the structural integrity of Glycine, N-[(2,6-difluorophenyl)sulfonyl]-?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify protons on the glycine backbone (δ ~3.5–4.0 ppm for CH₂) and aromatic protons from the difluorophenyl group (δ ~6.8–7.5 ppm). Fluorine splitting patterns (e.g., meta-fluorine coupling) should align with 2,6-substitution.
  • IR Spectroscopy : Confirm sulfonamide S=O stretching (~1350 cm⁻¹ and ~1150 cm⁻¹).
  • Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ matching the theoretical mass (C₈H₇F₂NO₄S, calc. ~257.0).
  • Reference : Structural validation for related sulfonamides (e.g., Flumetsulam) follows comparable protocols .

Advanced Research Questions

Q. What in vitro assays are suitable for evaluating the herbicidal activity of Glycine, N-[(2,6-difluorophenyl)sulfonyl]-?

  • Methodological Answer :

  • Target Enzyme Assays : Use acetolactate synthase (ALS) inhibition assays, a common target for sulfonamide herbicides. Prepare recombinant ALS enzyme and measure inhibition via pyruvate depletion (spectrophotometric detection at 520 nm).
  • Plant Growth Inhibition : Test on model species (e.g., Arabidopsis thaliana) using seed germination assays or root elongation studies.
  • Data Interpretation : Compare IC₅₀ values with commercial herbicides (e.g., Flumetsulam, IC₅₀ ~0.1–1.0 µM) .

Q. How do structural modifications (e.g., fluorine substitution) influence bioactivity and physicochemical properties?

  • Methodological Answer :

  • Comparative Analysis : Synthesize analogs with varying fluorine positions (e.g., 2,4- vs. 2,6-difluoro) and evaluate:
  • Lipophilicity : Measure logP values (shake-flask method) to assess membrane permeability.
  • Enzyme Binding : Perform molecular docking studies (e.g., AutoDock Vina) to compare interactions with ALS active sites.
  • Findings : Fluorine at the 2,6-positions enhances steric and electronic effects, improving target binding compared to mono-fluoro analogs .

Q. How can researchers resolve contradictions in environmental persistence data for this compound?

  • Methodological Answer :

  • Controlled Degradation Studies : Conduct hydrolysis (pH 5–9 buffers, 25–50°C) and photolysis (UV light, λ >290 nm) experiments.
  • Analytical Monitoring : Use LC-MS/MS to track degradation products (e.g., glycine or sulfonic acid derivatives).
  • Data Reconciliation : Compare experimental half-lives with literature values, accounting for matrix effects (e.g., soil vs. aqueous systems) .

Q. What computational approaches predict interactions between Glycine, N-[(2,6-difluorophenyl)sulfonyl]- and biological targets?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Simulate binding to ALS over 100 ns trajectories (AMBER/CHARMM force fields) to assess stability.
  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions influencing reactivity.
  • Validation : Cross-check computational results with mutagenesis studies (e.g., ALS active-site mutants) .

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